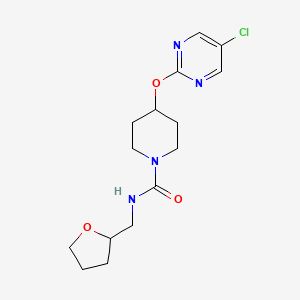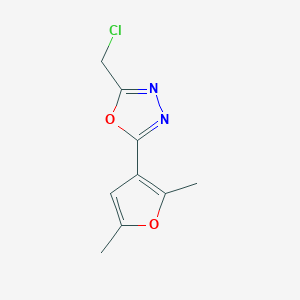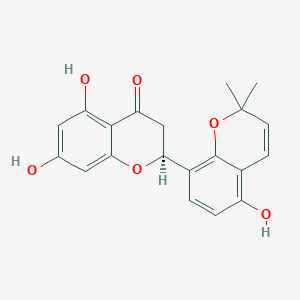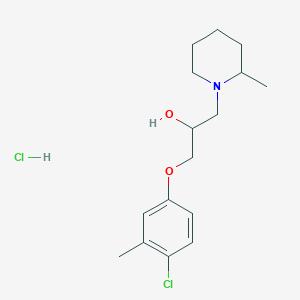
4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide, also known as CPI-1205, is a small molecule inhibitor that targets the enzyme called bromodomain and extra-terminal domain (BET) proteins. CPI-1205 has been shown to have potential therapeutic effects in various types of cancer and other diseases.
Wirkmechanismus
4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide targets the BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide inhibits the binding of BET proteins to acetylated histones, thereby suppressing the expression of genes that are important for cancer cell growth and survival.
Biochemische Und Physiologische Effekte
4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide has been shown to have selective inhibition of BET proteins, with minimal effects on other bromodomain-containing proteins. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and long half-life. In preclinical studies, 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide has been shown to inhibit the growth of various types of cancer cells, including prostate cancer, acute myeloid leukemia, and multiple myeloma.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide in lab experiments include its selective inhibition of BET proteins, good pharmacokinetic properties, and potential therapeutic effects in various types of cancer and other diseases. However, the limitations of using 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide in lab experiments include its high cost, limited availability, and potential off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide. One direction is to explore the potential therapeutic effects of 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide in combination with other cancer drugs, particularly those that target DNA damage and repair pathways. Another direction is to investigate the role of BET proteins in other diseases, such as inflammation and autoimmune disorders. Additionally, the development of more potent and selective BET inhibitors is an ongoing area of research.
Synthesemethoden
The synthesis of 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide involves several steps, including the synthesis of the pyrimidine core, the coupling of the piperidine carboxamide, and the installation of the oxolan-2-ylmethyl group. The detailed synthesis method is beyond the scope of this paper but has been described in the literature.
Wissenschaftliche Forschungsanwendungen
4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic effects in cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide has also been shown to have synergistic effects with other cancer drugs, such as the DNA-damaging agent, cisplatin.
Eigenschaften
IUPAC Name |
4-(5-chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c16-11-8-17-14(18-9-11)23-12-3-5-20(6-4-12)15(21)19-10-13-2-1-7-22-13/h8-9,12-13H,1-7,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOXVCIBFNMHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-chloropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2861355.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2861356.png)
![N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2861358.png)
![2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2861361.png)


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2861367.png)

![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)